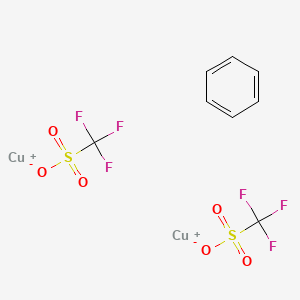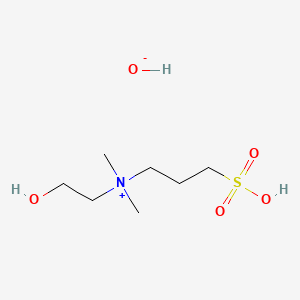
Copper(I) trifluoromethanesulfonate benzene complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(I) trifluoromethanesulfonate benzene complex can be synthesized by reacting copper(I) oxide or copper(I) chloride with trifluoromethanesulfonic acid in the presence of benzene . The reaction typically occurs under an inert atmosphere to prevent oxidation of the copper(I) ion . The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Copper(I) trifluoromethanesulfonate benzene complex is known to undergo various types of reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Substitution: The benzene ligand can be substituted with other aromatic compounds.
Coordination: The copper(I) ion can coordinate with different ligands, forming new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl benzenes, cyclic alkenes, and N-benzoyloxysulfonamides . Reactions are typically carried out under inert atmospheres and may require specific solvents and temperatures to achieve desired outcomes .
Major Products
Major products formed from reactions involving this compound include enol-esters, 2,5-disubstituted pyrrolidine derivatives, and β-alkylcarbonyls .
Aplicaciones Científicas De Investigación
Copper(I) trifluoromethanesulfonate benzene complex has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which copper(I) trifluoromethanesulfonate benzene complex exerts its effects involves the coordination of the copper(I) ion with various ligands, facilitating catalytic reactions . The copper(I) ion acts as a Lewis acid, activating substrates and enabling transformations that would otherwise be challenging . Molecular targets include alkenes, alkynes, and other unsaturated compounds .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(I) trifluoromethanesulfonate toluene complex
- Copper(II) trifluoromethanesulfonate
- Tetrakis(acetonitrile)copper(I) triflate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Uniqueness
Copper(I) trifluoromethanesulfonate benzene complex is unique due to its specific coordination with benzene, which imparts distinct catalytic properties and reactivity patterns . Its ability to facilitate enantioselective reactions with high yield and selectivity sets it apart from other copper(I) complexes .
Propiedades
IUPAC Name |
benzene;copper(1+);trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6.2CHF3O3S.2Cu/c1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;;/h1-6H;2*(H,5,6,7);;/q;;;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXZWVVAAMVOJY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+].[Cu+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cu2F6O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B7823713.png)

![sodium;2-[[2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B7823724.png)
